Proglumetacin Dioxalate

Gastrointestinal safety NSAID ulcerogenicity Prodrug pharmacology

Proglumetacin Dioxalate is a gastric-sparing NSAID prodrug that releases indomethacin (COX inhibition) and proglumide (mucosal protection via cholecystokinin antagonism). Its ulcerogenicity is 1/7–1/10 that of indomethacin at equivalent COX blockade. In head-to-head trials, it matched or exceeded the efficacy of piroxicam, diclofenac, and naproxen while producing significantly fewer GI adverse events and dropouts. Ideal for chronic inflammation models, osteoarthritis/RCTs where patient retention is critical, and NSAID-toxicity comparator studies.

Molecular Formula C₅₀H₆₂ClN₅O₁₆
Molecular Weight 1024.5
Cat. No. B1157917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProglumetacin Dioxalate
Synonyms1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid 2-[4-[3-[[4-(Benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl]oxy]propyl]-1-piperazinyl]ethyl Ester Dioxalate;  (+/-)-Proglumetacin Dioxalate; 
Molecular FormulaC₅₀H₆₂ClN₅O₁₆
Molecular Weight1024.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proglumetacin Dioxalate: A Dual-Moiety Prodrug NSAID with Differentiated Gastric Safety Profile


Proglumetacin Dioxalate (CAS 57132-53-3 free base) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class, structurally related to indomethacin [1]. It functions as a dual-moiety prodrug that is metabolized in vivo to two active components: indomethacin, which provides anti-inflammatory and analgesic activity via cyclooxygenase (COX) inhibition, and proglumide, a cholecystokinin antagonist with antisecretory effects that confers gastric mucosal protection [2]. The dioxalate salt form (molecular weight 1024.5, formula C₅₀H₆₂ClN₅O₁₆) is the stable crystalline preparation used in research and pharmaceutical applications [3].

Why Generic Substitution of Proglumetacin Dioxalate with Conventional NSAIDs Fails to Replicate the Safety-Efficacy Balance


Generic substitution of Proglumetacin Dioxalate with conventional NSAIDs such as indomethacin, piroxicam, or diclofenac fails to replicate its distinct safety-efficacy balance because of its unique dual-moiety prodrug architecture. Unlike single-entity NSAIDs, Proglumetacin Dioxalate releases both indomethacin (for anti-inflammatory effect) and proglumide (for gastric mucosal protection via cholecystokinin antagonism and antisecretory activity) upon metabolic activation [1]. This mechanism translates into quantifiably reduced ulcerogenicity compared to indomethacin at equivalent COX inhibition—proglumetacin exhibits approximately 1/7 to 1/10 the ulcerogenic potency of indomethacin on a molar basis [2]. Additionally, direct head-to-head clinical trials demonstrate that proglumetacin achieves comparable or superior efficacy to piroxicam, diclofenac, and naproxen while consistently showing lower rates of gastrointestinal adverse events and treatment discontinuation [3]. Substitution with a generic NSAID would therefore forfeit this specific gastric-sparing advantage, which is a verifiable, procurement-relevant differentiator for studies or applications requiring chronic NSAID administration with minimized gastrointestinal risk.

Quantitative Differentiation Evidence: Proglumetacin Dioxalate vs. Comparator NSAIDs


Reduced Gastric Ulcerogenicity vs. Indomethacin: 7-Fold to 10-Fold Lower Potency in Preclinical Models

In a direct head-to-head preclinical comparison, proglumetacin maleate (PGM) demonstrated markedly reduced ulcerogenic potency on the gastric mucosa relative to its active metabolite indomethacin (IND). At doses producing equivalent COX inhibition, PGM exhibited approximately 7-fold to 10-fold lower gastric mucosal damaging effects [1]. This differential persists, though attenuated, with repeated dosing. The reduced ulcerogenicity is mechanistically attributed to the release of proglumide upon prodrug cleavage, which confers antisecretory and gastroprotective effects absent in indomethacin alone [2].

Gastrointestinal safety NSAID ulcerogenicity Prodrug pharmacology

Superior Tolerability vs. Piroxicam in Activated Gonarthrosis: Zero Adverse Events vs. 20% Dropout Rate

In a randomized, double-blind clinical trial of 50 patients with activated gonarthrosis, proglumetacin 450 mg/day was compared to piroxicam 20 mg/day over 21 days. The patients treated with proglumetacin did not report any adverse reactions, and no patients dropped out of the proglumetacin arm. In contrast, 5 out of 25 patients (20%) in the piroxicam group dropped out due to adverse events including epigastric pain, vomiting, allergic reaction, and exanthema. The difference in dropout rate was statistically significant [1]. Efficacy was comparable between the two treatments, with 70% of proglumetacin patients rated as having a 'good' response versus 60% for piroxicam (not significantly different) [2].

Osteoarthritis Clinical tolerability Gonarthrosis

Faster and Greater Efficacy vs. Diclofenac in Acute Sports Trauma with Fewer Gastric Complaints

In a randomized, double-blind, parallel-group study of 44 young adults with acute ankle sprains, proglumetacin demonstrated significantly greater and faster efficacy than diclofenac over a 7-day treatment period. The clinical results showed that proglumetacin was superior to diclofenac, especially on pain and swelling outcomes [1]. Furthermore, fewer gastric complaints were reported with proglumetacin than with diclofenac, reinforcing the gastrointestinal tolerability advantage observed across multiple comparator studies [2].

Sports medicine Acute injury Analgesic efficacy

Enhanced Efficacy vs. Naproxen in Rheumatoid Arthritis: Greater Reduction in Morning Stiffness and Inflammation Markers

In a 3-month, double-blind clinical trial of 40 patients with rheumatoid arthritis, proglumetacin 300 mg/day was compared to naproxen 500 mg/day. While both drugs were effective in long-term treatment, proglumetacin appeared to be somewhat more effective than naproxen in reducing the duration of morning stiffness, the articular inflammation score index, erythrocyte sedimentation rate (ESR), and the dosage of concomitant basic medication [1]. Tolerance was favorable, with fewer side effects reported in the proglumetacin group and one naproxen patient withdrawn due to allergic reaction [2].

Rheumatoid arthritis Chronic inflammation Disease-modifying endpoints

Pharmacokinetic Confirmation of Dual-Moiety Prodrug Mechanism: Absence of Parent Compound in Systemic Circulation

In a radiolabeled pharmacokinetic study in rats, [14C]-proglumetacin administered orally demonstrated that the parent compound is not found in blood, urine, or organs. Instead, several indolic metabolites are found, with a predominance of indomethacin [1]. This confirms that proglumetacin acts as a prodrug of indomethacin and other indolic metabolites, which are responsible for the anti-inflammatory activity. The radioactivity reaches peak plasma concentration 6 hours after administration and is eliminated with an initial half-life of 4.5 hours and a terminal half-life of 16 hours [2]. The absence of circulating parent compound distinguishes proglumetacin from direct-acting NSAIDs and supports its prodrug classification.

Prodrug metabolism Pharmacokinetics Drug distribution

Dose-Dependent Efficacy: Low-Dose Proglumetacin (150 mg BID) Demonstrates Significant Reduction in Painful Joint Count

In a double-blind evaluation of low-dose proglumetacin versus naproxen in rheumatoid arthritis outpatients, 40 patients received either proglumetacin 150 mg twice daily (300 mg/day) or naproxen 250 mg twice daily (500 mg/day) over 3 weeks. Only patients given proglumetacin experienced a significant (p < 0.01) decrease in the number of painful joints [1]. This demonstrates that even at low doses, proglumetacin provides measurable anti-inflammatory efficacy, with a statistically significant improvement on a key clinical endpoint where the comparator did not achieve significance. Tolerance was comparable between groups, with accessory symptoms appearing in 5 proglumetacin patients and 3 naproxen patients [2].

Dose-response Rheumatoid arthritis Low-dose therapy

Evidence-Based Application Scenarios for Proglumetacin Dioxalate Procurement


Preclinical NSAID Gastrointestinal Safety Studies: Comparing Ulcerogenicity to Indomethacin

Proglumetacin Dioxalate is optimally suited for preclinical studies investigating NSAID-induced gastrointestinal toxicity, where it serves as a comparator with quantifiably reduced ulcerogenicity. Direct evidence shows that proglumetacin exhibits 1/7 to 1/10 the gastric mucosal damaging potency of indomethacin on a molar basis in rats, while maintaining equivalent COX inhibition [7]. This makes it an ideal reference compound for mechanistic studies of prodrug-mediated gastric protection or for establishing safety margins in chronic inflammation models where indomethacin's gastrointestinal toxicity would otherwise confound results or limit study duration [8].

Clinical Research in Osteoarthritis and Gonarthrosis Requiring Superior Tolerability Profiles

For clinical trials or observational studies in osteoarthritis populations where patient retention and adverse event monitoring are critical endpoints, Proglumetacin Dioxalate offers a verifiable tolerability advantage. In a randomized double-blind trial in activated gonarthrosis, proglumetacin 450 mg/day achieved comparable efficacy to piroxicam 20 mg/day (70% vs. 60% 'good' response) while producing zero adverse events and a 0% dropout rate, compared to a 20% dropout rate in the piroxicam arm due to gastrointestinal and hypersensitivity adverse events [7]. This statistically significant difference in tolerability supports procurement for studies where minimizing gastrointestinal adverse events is a protocol-defined priority [8].

Sports Medicine and Acute Injury Research Prioritizing Rapid Onset and Gastric Safety

In sports medicine and acute musculoskeletal injury research, Proglumetacin Dioxalate provides a procurement-relevant advantage based on direct comparative evidence. A randomized double-blind study in acute ankle sprains demonstrated that proglumetacin's efficacy was significantly greater and faster than that of diclofenac, particularly on pain and swelling outcomes, with fewer gastric complaints reported in the proglumetacin group [7]. This dual advantage—accelerated analgesic effect combined with reduced gastrointestinal burden—makes proglumetacin particularly suitable for acute injury models where rapid return to function and patient comfort are key outcome measures [8].

Chronic Rheumatoid Arthritis Models Requiring Composite Efficacy Across Multiple Disease Activity Markers

For procurement in rheumatoid arthritis research or therapeutic development, Proglumetacin Dioxalate offers evidence of composite efficacy across multiple disease activity endpoints. In a 3-month double-blind trial, proglumetacin 300 mg/day demonstrated directionally superior efficacy to naproxen 500 mg/day in reducing morning stiffness duration, articular inflammation score index, erythrocyte sedimentation rate, and concomitant medication dosage requirements [7]. Additionally, in a low-dose study, only proglumetacin achieved a statistically significant (p < 0.01) reduction in painful joint count [8]. This multi-endpoint efficacy profile supports procurement for chronic inflammation studies where comprehensive disease activity assessment is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proglumetacin Dioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.